molecular formula C10H10FNO2 B11901015 N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

Cat. No.: B11901015
M. Wt: 195.19 g/mol
InChI Key: WAWDKTSIMMFHDL-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of acrylamide, featuring a fluoro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-fluoro-4-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products may include carboxylic acids or ketones.

    Reduction: The major products may include amines or alcohols.

    Substitution: The major products may include substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds such as:

    N-(3-fluoro-4-methoxyphenyl)prop-2-enamide: This compound has the fluoro group in a different position on the phenyl ring, which can affect its chemical properties and reactivity.

    N-(4-methoxyphenyl)prop-2-enamide: This compound lacks the fluoro group, which can result in different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10FNO2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13)

InChI Key

WAWDKTSIMMFHDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=C)F

Origin of Product

United States

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